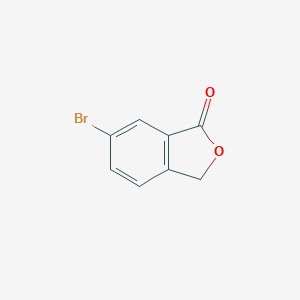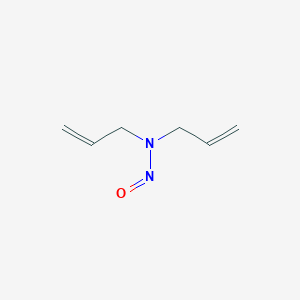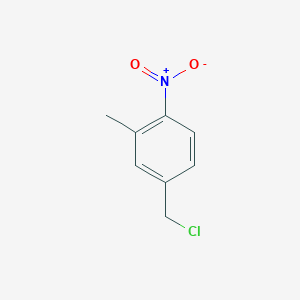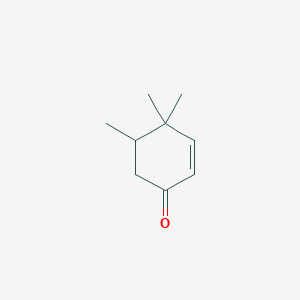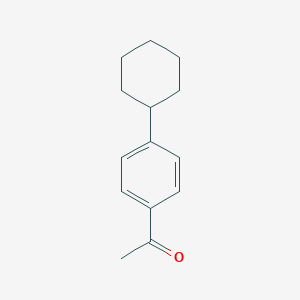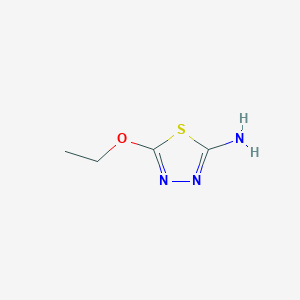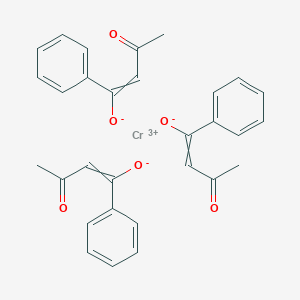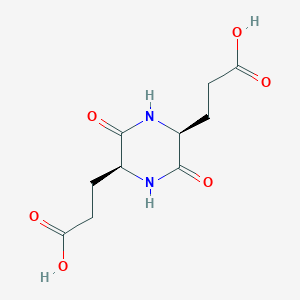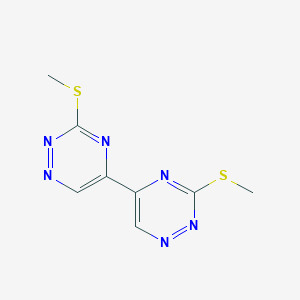
3-Methylsulfanyl-5-(3-methylsulfanyl-1,2,4-triazin-5-yl)-1,2,4-triazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Methylsulfanyl-5-(3-methylsulfanyl-1,2,4-triazin-5-yl)-1,2,4-triazine is a heterocyclic compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is synthesized using a specific method and has been extensively studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
作用機序
The mechanism of action of 3-Methylsulfanyl-5-(3-methylsulfanyl-1,2,4-triazin-5-yl)-1,2,4-triazine is not fully understood. However, it has been proposed that this compound exerts its anti-tumor activity by inhibiting the activity of certain enzymes that are essential for the growth and proliferation of cancer cells. In addition, it has been suggested that this compound exerts its herbicidal activity by interfering with the normal metabolic processes of plants.
生化学的および生理学的効果
3-Methylsulfanyl-5-(3-methylsulfanyl-1,2,4-triazin-5-yl)-1,2,4-triazine has been found to have significant biochemical and physiological effects. In vitro studies have shown that this compound inhibits the activity of certain enzymes that are essential for the growth and proliferation of cancer cells. In addition, this compound has been found to have a strong inhibitory effect on the growth of weeds. However, the exact biochemical and physiological effects of this compound are still being studied.
実験室実験の利点と制限
One of the main advantages of using 3-Methylsulfanyl-5-(3-methylsulfanyl-1,2,4-triazin-5-yl)-1,2,4-triazine in lab experiments is its potential as a building block for the synthesis of new materials. In addition, this compound has been found to have significant anti-tumor and herbicidal activity, making it a promising candidate for further research in these fields. However, one of the main limitations of using this compound in lab experiments is its potential toxicity. Further studies are needed to determine the exact toxicity of this compound and its potential effects on human health.
将来の方向性
There are several future directions for the research on 3-Methylsulfanyl-5-(3-methylsulfanyl-1,2,4-triazin-5-yl)-1,2,4-triazine. One direction is to further study the mechanism of action of this compound and its potential applications in medicinal chemistry, agriculture, and material sciences. Another direction is to study the toxicity of this compound and its potential effects on human health. Finally, further studies are needed to determine the exact biochemical and physiological effects of this compound and its potential as a building block for the synthesis of new materials.
In conclusion, 3-Methylsulfanyl-5-(3-methylsulfanyl-1,2,4-triazin-5-yl)-1,2,4-triazine is a heterocyclic compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is synthesized using a specific method and has been extensively studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. Further research is needed to determine the exact potential of this compound in various fields and its potential effects on human health.
合成法
The synthesis of 3-Methylsulfanyl-5-(3-methylsulfanyl-1,2,4-triazin-5-yl)-1,2,4-triazine is carried out using a two-step procedure. The first step involves the reaction of 2-mercapto-1,3,4-thiadiazole with ethyl chloroacetate in the presence of potassium carbonate. The resulting product is then treated with 2-amino-4,6-dimethylpyrimidine-5-thiol to yield 3-Methylsulfanyl-5-(3-methylsulfanyl-1,2,4-triazin-5-yl)-1,2,4-triazine.
科学的研究の応用
3-Methylsulfanyl-5-(3-methylsulfanyl-1,2,4-triazin-5-yl)-1,2,4-triazine has been extensively studied for its potential applications in various fields such as medicinal chemistry, agriculture, and material sciences. In medicinal chemistry, this compound has been studied for its potential as an anti-tumor agent. It has been found to inhibit the proliferation of various cancer cells, including breast, colon, and lung cancer cells. In agriculture, this compound has been studied for its potential as a herbicide. It has been found to have a strong inhibitory effect on the growth of weeds. In material sciences, this compound has been studied for its potential as a building block for the synthesis of new materials.
特性
CAS番号 |
42836-88-4 |
|---|---|
製品名 |
3-Methylsulfanyl-5-(3-methylsulfanyl-1,2,4-triazin-5-yl)-1,2,4-triazine |
分子式 |
C8H8N6S2 |
分子量 |
252.3 g/mol |
IUPAC名 |
3-methylsulfanyl-5-(3-methylsulfanyl-1,2,4-triazin-5-yl)-1,2,4-triazine |
InChI |
InChI=1S/C8H8N6S2/c1-15-7-11-5(3-9-13-7)6-4-10-14-8(12-6)16-2/h3-4H,1-2H3 |
InChIキー |
ACONXJAUFMGPLM-UHFFFAOYSA-N |
SMILES |
CSC1=NC(=CN=N1)C2=CN=NC(=N2)SC |
正規SMILES |
CSC1=NC(=CN=N1)C2=CN=NC(=N2)SC |
その他のCAS番号 |
42836-88-4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



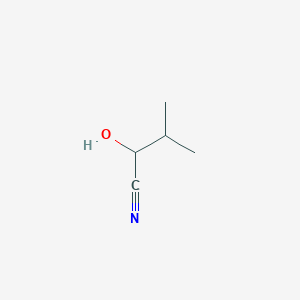
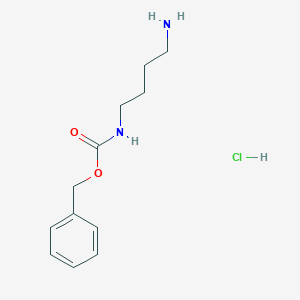
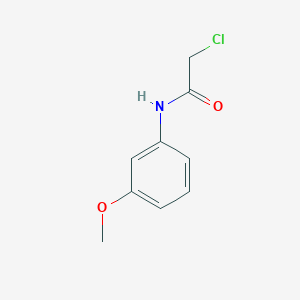
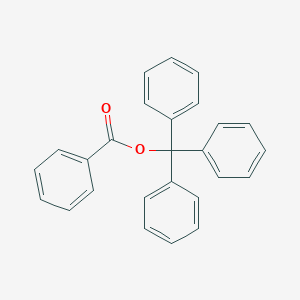
![4-[(Trimethylsilyl)ethynyl]benzoic acid](/img/structure/B103411.png)
